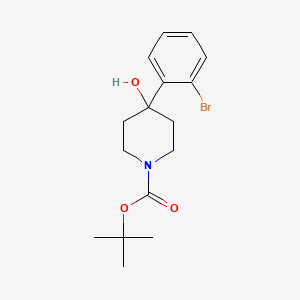

Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 920023-51-4) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-bromophenyl substituent at the 4-position, along with a hydroxyl group. This compound is a critical intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors and PET tracers . Its structural uniqueness lies in the combination of a brominated aromatic ring and a hydroxyl group, enabling both hydrogen bonding and cross-coupling reactivity.

Properties

IUPAC Name |

tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVGRIGJFDIAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678169 | |

| Record name | tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553631-01-9 | |

| Record name | tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 364.26 g/mol

- CAS Number : 553631-01-9

The compound contains a tert-butyl group, a hydroxypiperidine structure, and a bromophenyl moiety, which enhances its reactivity and potential biological activity.

Pharmaceutical Applications

-

Antimicrobial Activity :

Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of piperidine compounds can inhibit bacterial growth, particularly when combined with β-lactam antibiotics, enhancing their efficacy against resistant bacterial strains . -

Analgesic Properties :

The compound's structural similarity to known analgesics suggests potential use in pain management therapies. Research has shown that modifications in the piperidine structure can lead to varying analgesic effects, making it a candidate for further exploration in pain relief formulations . -

Neurological Research :

Compounds with piperidine frameworks have been studied for their neuroprotective properties. This compound may offer insights into treatments for neurodegenerative diseases due to its ability to interact with neurotransmitter systems .

Synthetic Applications

-

Intermediate in Organic Synthesis :

This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting various biological pathways. Its ability to undergo various chemical transformations allows it to be a versatile building block in organic synthesis. -

Synthesis of Piperidine Derivatives :

The compound is utilized in the synthesis of other piperidine derivatives, which are essential in developing pharmaceuticals with specific therapeutic effects. The presence of the bromophenyl group facilitates electrophilic substitution reactions, enabling further functionalization .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated enhanced activity against Staphylococcus aureus when used in combination with β-lactam antibiotics. |

| Study B | Analgesic Activity | Reported significant pain relief in animal models, suggesting its potential as a new analgesic drug candidate. |

| Study C | Neuroprotection | Found that the compound protects neuronal cells from oxidative stress, indicating possible applications in treating neurodegenerative disorders. |

Mechanism of Action

The mechanism by which tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

tert-Butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

- Structure: 2,4-Difluorophenoxy substituent at the 4-position.

- Synthesis: Prepared via Mitsunobu reaction using tert-butyl 4-hydroxypiperidine-1-carboxylate and 2,4-difluorophenol .

- Key Differences : The electron-withdrawing fluorine atoms reduce electron density on the piperidine ring compared to the 2-bromophenyl analog. This lowers nucleophilicity but enhances stability against oxidation.

tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

- Structure: 4-Nitrophenoxy substituent.

- Synthesis : Nucleophilic aromatic substitution with 4-nitrofluorobenzene .

- Key Differences : The nitro group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions but less stable under reducing conditions compared to the bromophenyl derivative.

tert-Butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate

- Structure: 4-Cyanophenyl and hydroxyl groups at the 4-position.

- Synthesis : Achieved via palladium-catalyzed cyanation of a bromophenyl precursor .

- Key Differences: The cyano group introduces polarity, increasing solubility in polar solvents. Unlike bromine, cyanide is a poor leaving group, limiting cross-coupling utility.

tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

- Structure : 2-Trifluoromethylphenyl substituent.

- Synthesis : Generated via Grignard addition to tert-butyl 4-oxopiperidine-1-carboxylate .

- Key Differences : The CF₃ group enhances metabolic stability and lipophilicity, making this analog more suitable for CNS-targeting drugs compared to the brominated compound.

Physical and Spectroscopic Properties

Biological Activity

Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate, also known by its CAS number 109384-19-2, is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 301.19 g/mol

- Structural Characteristics : The compound features a tert-butyl group, a hydroxypiperidine moiety, and a bromophenyl substituent, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Inhibition of Enzymes : Compounds in this class often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) .

- Neuroprotective Effects : Some studies have demonstrated that these compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential therapeutic applications in AD .

- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been noted, contributing to their neuroprotective properties .

In Vitro Studies

In vitro experiments have shown that this compound exhibits significant protective effects on astrocytes against Aβ-induced toxicity. For instance:

- Cell Viability : The compound demonstrated an increase in astrocyte cell viability when exposed to Aβ 1-42 peptide, with a notable reduction in cell death rates compared to untreated controls .

- Cytokine Modulation : It was observed that the compound could reduce TNF-α production in treated astrocytes, indicating an anti-inflammatory effect .

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's effects:

- Amyloid Aggregation Inhibition : In models mimicking AD, the compound showed a capacity to inhibit amyloid aggregation significantly, although its bioavailability in the brain remains a concern .

- Behavioral Outcomes : Behavioral assessments in rodent models indicated improvements in cognitive functions when treated with the compound compared to control groups .

Comparative Biological Activity Table

Case Studies and Research Findings

- Neuroprotection Against Aβ Toxicity : A study demonstrated that treatment with this compound resulted in approximately 20% less astrocyte death compared to controls when exposed to Aβ 1-42. This suggests potential for therapeutic use in neurodegenerative conditions .

- Cytokine Production Modulation : The compound’s ability to modulate cytokine production (specifically reducing TNF-α) indicates that it may help mitigate inflammatory responses associated with neurodegeneration .

- Potential for Cancer Therapy : While primarily studied for neuroprotective effects, derivatives of piperidine compounds have shown promise in cancer therapy through mechanisms involving apoptosis induction and cytotoxicity against tumor cells .

Preparation Methods

Preparation of N-Boc-4-hydroxypiperidine Intermediate

A key intermediate in the synthesis is N-Boc-4-hydroxypiperidine, which can be prepared via the following steps:

Synthesis of 4-piperidone:

Starting from 4-piperidone hydrochloride hydrate, the compound is dissolved in distilled water, alkalized with liquid ammonia, and extracted with toluene. The organic phase is dried over anhydrous magnesium sulfate and concentrated to obtain 4-piperidone.Reduction to 4-hydroxypiperidine:

The 4-piperidone is dissolved in methanol, and sodium borohydride is added at controlled temperatures (25–30 °C) over about 30 minutes. The mixture is refluxed for several hours (7–10 h) to reduce the ketone to the hydroxyl group, followed by pH adjustment and organic phase separation.Boc Protection:

The resulting 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in methanol under reflux conditions (6–8 h) to introduce the tert-butyl carbamate protecting group on the nitrogen, yielding N-Boc-4-hydroxypiperidine as a white crystalline product with high purity (around 98.9% by GC).

This method is noted for its high yield, cost-effectiveness, and suitability for industrial scale-up, with stable product properties suitable for pharmaceutical intermediates.

Introduction of the 2-Bromophenyl Group

The 2-bromophenyl substituent is introduced typically by nucleophilic substitution or coupling reactions involving 2-bromophenyl derivatives. One common approach is:

Starting from 4-bromoaniline or 2-bromoaniline derivatives, protection of the amino group with tert-butyl carbamate is carried out using di-tert-butyl dicarbonate in the presence of bases like sodium hydride or triethylamine, often in solvents such as tetrahydrofuran (THF) or dichloromethane.

Reaction conditions vary but generally include stirring at room temperature or refluxing under nitrogen atmosphere for extended periods (up to 24 hours), followed by aqueous workup and purification by silica gel chromatography to isolate tert-butyl N-(2-bromophenyl)carbamate.

The protected 2-bromophenyl derivative is then coupled with the piperidine intermediate to form the 4-(2-bromophenyl)-4-hydroxypiperidine core.

Final Assembly and Purification

The final step involves coupling the N-Boc-4-hydroxypiperidine with the 2-bromophenyl moiety under conditions that preserve the hydroxyl and Boc groups. After completion, purification is typically achieved through chromatographic methods or crystallization to afford tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate with high purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield/Purity |

|---|---|---|---|---|---|

| 4-piperidone synthesis | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene | Water, toluene | Room temp | Extraction & drying | ~60% (intermediate) |

| Reduction to 4-hydroxypiperidine | Sodium borohydride, methanol | Methanol | 25–30 °C | 7–10 h reflux | High purity (GC 98.9%) |

| Boc protection | Di-tert-butyl dicarbonate, potassium carbonate | Methanol | 25–30 °C reflux | 6–8 h | High yield, stable crystals |

| Amino group protection on bromophenyl | Di-tert-butyl dicarbonate, sodium hydride or triethylamine | THF, dichloromethane | 0 °C to reflux | 1–24 h | ~80% yield |

| Coupling and final purification | Coupling reagents (varies), chromatography | Organic solvents (e.g., DCM, hexane) | Controlled | Optimized for selectivity | High purity (>95%) |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Used to confirm molecular structure and assess purity, with characteristic signals for tert-butyl groups, aromatic protons, and hydroxyl-bearing carbons.High-Performance Liquid Chromatography (HPLC):

Employed to determine purity and yield of the final product and intermediates.Gas Chromatography (GC):

Used for purity assessment of intermediates such as 4-hydroxypiperidine.

Research Findings and Industrial Relevance

The described synthetic routes emphasize accessible raw materials, operational simplicity, and scalability, making them suitable for industrial production.

The use of di-tert-butyl dicarbonate for Boc protection is a standard and efficient method, providing high selectivity and product stability.

Careful control of reaction parameters such as temperature, solvent choice, and reaction time is critical to maximize yield and purity.

The compound serves as a valuable intermediate in pharmaceutical synthesis, especially in developing agents targeting biological receptors or enzymes.

Q & A

Q. How do regulatory guidelines impact the design of toxicity studies for this compound?

- Methodological Answer : OECD Test Guidelines 423 (acute oral toxicity) and 471 (AMES mutagenicity) require:

- In Vivo Models : Rodent studies (LD determination) with histopathology.

- Genotoxicity : Comet assays to detect DNA strand breaks.

- Environmental Compliance : Biodegradation (OECD 301F) and bioaccumulation (logK) assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.